Cas no 952479-96-8 (5-FLUORO-3-METHYL-2-NITROBENZOIC ACID)
5-FLUORO-3-METHYL-2-NITROBENZOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID
- 5-Fluoro-3-methyl-2-nitro-benzoic acid
- Benzoic acid, 5-fluoro-3-methyl-2-nitro-
- EN300-102926
- BS-33889
- Z1816233862
- SCHEMBL1056321
- WKBHDCDQVWTTJV-UHFFFAOYSA-N
- CNB47996
- AKOS028114606
- 828-087-8
- D87038
- DB-139797
- 5-fluoro-3-methyl-2-nitrobenzoicacid
- CS-0210652
- 952479-96-8
-
- Inchi: 1S/C8H6FNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12)
- InChI Key: WKBHDCDQVWTTJV-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(F)=CC(C)=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 199.02808583Da
- Monoisotopic Mass: 199.02808583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.1Ų
5-FLUORO-3-METHYL-2-NITROBENZOIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B441523-10mg |
5-fluoro-3-methyl-2-nitrobenzoic Acid |
952479-96-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B441523-50mg |
5-fluoro-3-methyl-2-nitrobenzoic Acid |
952479-96-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B441523-100mg |
5-fluoro-3-methyl-2-nitrobenzoic Acid |
952479-96-8 | 100mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281322-100mg |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 97% | 100mg |
¥1762.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281322-250mg |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 97% | 250mg |
¥2531.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281322-1g |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 97% | 1g |
¥4813.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281322-5g |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 97% | 5g |
¥9597.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281322-10g |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 97% | 10g |
¥14140.00 | 2024-04-24 | |
| A2B Chem LLC | AV44458-5g |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 96% | 5g |
$1010.00 | 2024-07-18 | |
| A2B Chem LLC | AV44458-10g |
5-Fluoro-3-methyl-2-nitrobenzoic acid |
952479-96-8 | 96% | 10g |
$1700.00 | 2024-07-18 |
5-FLUORO-3-METHYL-2-NITROBENZOIC ACID Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID
5-FLUORO-3-METHYL-2-NITROBENZOIC ACID (CAS No. 952479-96-8): An Overview of Its Properties, Applications, and Recent Research
5-FLUORO-3-METHYL-2-NITROBENZOIC ACID (CAS No. 952479-96-8) is a versatile organic compound with a wide range of applications in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. These functional groups contribute to its distinct chemical properties and reactivity, making it an important intermediate in various synthetic processes.
The molecular formula of 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID is C8H6FO3N, and its molecular weight is approximately 187.13 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 140-142°C, and it exhibits strong UV absorption due to the presence of the nitro group.
In the pharmaceutical industry, 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID has gained attention as a key intermediate in the synthesis of various drugs and drug candidates. The fluorine atom and nitro group are known to enhance the pharmacological properties of molecules by improving their metabolic stability, bioavailability, and binding affinity to target receptors. Recent studies have explored its potential in the development of anti-inflammatory agents, anticancer drugs, and antimicrobial compounds.
A notable application of 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID is in the synthesis of fluorinated benzoic acid derivatives. These derivatives have been shown to exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, a study published in the Journal of Medicinal Chemistry reported that fluorinated benzoic acid derivatives demonstrated potent inhibitory effects on specific enzymes involved in cancer cell proliferation. This finding highlights the potential of 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID as a building block for developing novel therapeutic agents.
In addition to its pharmaceutical applications, 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID has been investigated for its use in materials science. The presence of the nitro group imparts unique electronic properties to the molecule, making it suitable for applications in organic electronics and photovoltaic devices. Researchers at the University of California have explored the use of nitrobenzoic acid derivatives as electron acceptors in organic solar cells. Their findings suggest that these compounds can improve the efficiency and stability of solar cells by facilitating charge separation and transport.
The synthesis of 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the nitration of 5-fluoro-3-methylbenzoic acid followed by oxidation to introduce the nitro group. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, such as using catalytic systems that minimize waste generation and energy consumption.
The safety profile of 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, precautions should be taken to avoid exposure to skin and eyes due to its potential irritant properties. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, 5-FLUORO-3-METHYL-2-NITROBENZOIC ACID (CAS No. 952479-96-8) is a valuable compound with diverse applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential uses and benefits, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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